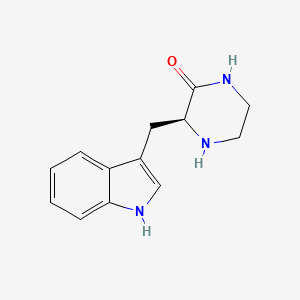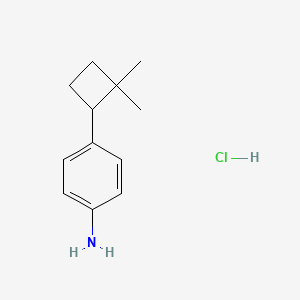
4-(2,2-Dimethylcyclobutyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethylcyclobutyl)aniline hydrochloride: is an organic compound with the molecular formula C12H17N . It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclobutyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method to synthesize 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride involves the nucleophilic substitution of a suitable precursor, such as 4-chloronitrobenzene, with 2,2-dimethylcyclobutylamine. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions.
Reduction of Nitroarenes: Another method involves the reduction of 4-(2,2-dimethylcyclobutyl)nitrobenzene to the corresponding aniline using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of benzene derivatives followed by catalytic reduction and subsequent purification steps to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as 4-(2,2-dimethylcyclobutyl)aminobenzene, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 4-(2,2-Dimethylcyclobutyl)nitrobenzene, 4-(2,2-Dimethylcyclobutyl)nitrosobenzene.
Reduction: 4-(2,2-Dimethylcyclobutyl)aminobenzene.
Substitution: 4-(2,2-Dimethylcyclobutyl)nitrobenzene, 4-(2,2-Dimethylcyclobutyl)sulfonic acid, 4-(2,2-Dimethylcyclobutyl)halobenzene.
科学的研究の応用
Chemistry: 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It can be used in the synthesis of bioactive molecules that interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also used as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
類似化合物との比較
- 4-(2,2-Dimethylcyclobutyl)nitrobenzene
- 4-(2,2-Dimethylcyclobutyl)aminobenzene
- 4-(2,2-Dimethylcyclobutyl)halobenzene
Comparison: 4-(2,2-Dimethylcyclobutyl)aniline hydrochloride is unique due to the presence of the 2,2-dimethylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other substituted anilines, which may have different substituents on the aromatic ring. The unique structure of this compound allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC名 |
4-(2,2-dimethylcyclobutyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-7-11(12)9-3-5-10(13)6-4-9;/h3-6,11H,7-8,13H2,1-2H3;1H |
InChIキー |
DBCZDAXLFRXMQY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1C2=CC=C(C=C2)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


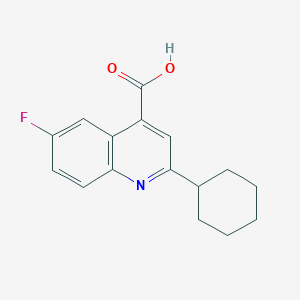
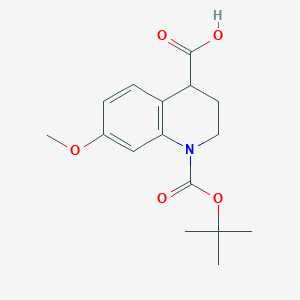
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)
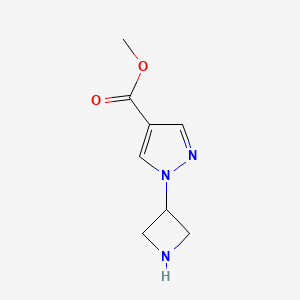

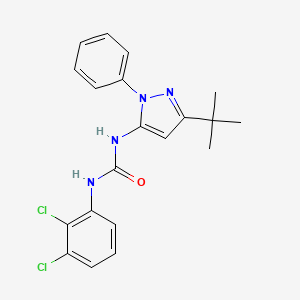



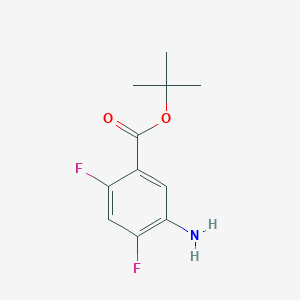
![2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)

